molecular formula C10H11BrOS B8624964 1-((3-Bromophenyl)thio)butan-2-one

1-((3-Bromophenyl)thio)butan-2-one

Cat. No.: B8624964
M. Wt: 259.16 g/mol
InChI Key: GRDHAFJZMZVNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Bromophenyl)thio)butan-2-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butan-2-one moiety through a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((3-Bromophenyl)thio)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromophenylthiol with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromophenyl)thio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-((3-Bromophenyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)thio)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and sulfanyl group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-phenyl-1-propene: Similar structure but lacks the sulfanyl and butan-2-one moieties.

    1-Bromo-3-phenylpropane: Similar structure but lacks the sulfanyl and butan-2-one moieties.

Uniqueness

1-((3-Bromophenyl)thio)butan-2-one is unique due to the presence of both the bromine atom and the sulfanyl group attached to a butan-2-one moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-(3-bromophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11BrOS/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h3-6H,2,7H2,1H3

InChI Key

GRDHAFJZMZVNPU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 1, Step 1, using the following starting materials: 3-bromothiophenol and 1-chloro-butan-2-one.
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